N-Methylpyridine-3-sulfonamide Scaffold Demonstrates >1,000-Fold Species Selectivity in Mtb Lpd Inhibition
The N-methylpyridine-3-sulfonamide chemotype—the core structural class encompassing 3-Methylsulfonamido-2-methylpyridine—exhibits exceptional species-selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) versus the human homologue. High-throughput screening of >1.6 million compounds identified this scaffold as affording >1,000-fold selectivity for the mycobacterial enzyme over the human enzyme [1][2]. The sulfonamides demonstrated low nanomolar binding affinity and bound at the lipoamide channel, with selectivity attributable to hydrogen bonding between the sulfonamide amide oxygen and the species-variant Arg93 residue in the Mtb Lpd lipoamide channel [2].
| Evidence Dimension | Species selectivity ratio (Mtb Lpd vs. human Lpd) |
|---|---|
| Target Compound Data | Not directly reported for 3-Methylsulfonamido-2-methylpyridine |
| Comparator Or Baseline | N-methylpyridine-3-sulfonamide chemotype class average |
| Quantified Difference | >1,000-fold selectivity for Mtb Lpd over human homologue |
| Conditions | Biochemical enzyme inhibition assay; high-throughput screening of >1.6 million compounds |
Why This Matters
This class-level selectivity profile supports prioritization of the N-methylpyridine-3-sulfonamide scaffold over alternative sulfonamide classes when species-specific target engagement is required to minimize human off-target toxicity.
- [1] Bryk R, Arango N, Maksymiuk C, et al. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. Biochemistry. 2013;52(51):9375-9384. View Source
- [2] CORE. Lipoamide Channel-Binding Sulfonamides Selectively Inhibit Mycobacterial Lipoamide Dehydrogenase (Research Output Summary). View Source
